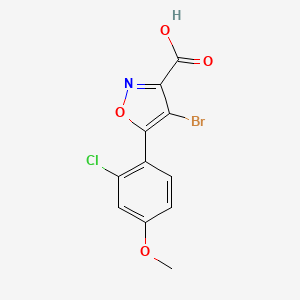
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Métodos De Preparación
The synthesis of 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the isoxazole ring is often achieved through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and environmental considerations .
Análisis De Reacciones Químicas
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Major products formed from these reactions include various substituted isoxazoles, amines, and coupled products .
Aplicaciones Científicas De Investigación
4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as liquid crystals and polymers.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth . The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar compounds to 4-Bromo-5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylic acid include other isoxazole derivatives such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Known for its versatility in material science applications.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Studied for their antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C11H7BrClNO4 |
|---|---|
Peso molecular |
332.53 g/mol |
Nombre IUPAC |
4-bromo-5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrClNO4/c1-17-5-2-3-6(7(13)4-5)10-8(12)9(11(15)16)14-18-10/h2-4H,1H3,(H,15,16) |
Clave InChI |
KNUGTHDCHWNBIA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2=C(C(=NO2)C(=O)O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865278.png)
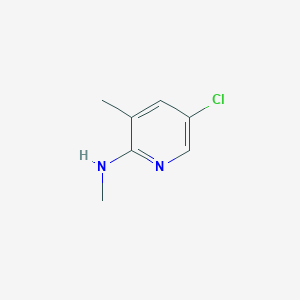
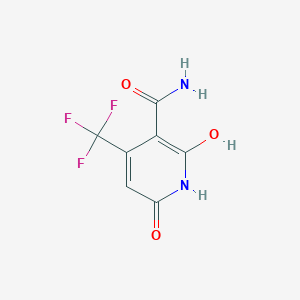
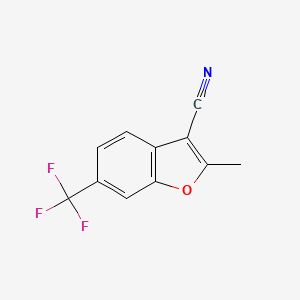
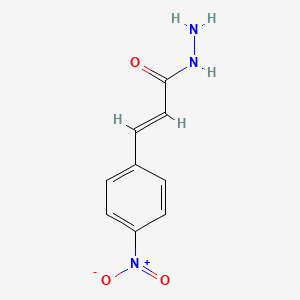
![1-(3'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865313.png)
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865314.png)
![2-Methyl-1-(octahydro-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-one](/img/structure/B12865320.png)
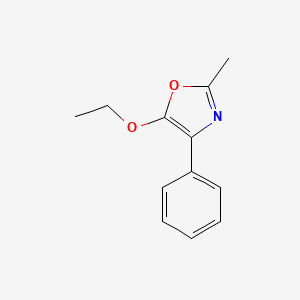
![4-Chloro-2-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12865327.png)
![1-(7-Nitrobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865331.png)



